molecular formula C15H21Cl2NO5 B5139613 N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate

N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate

Cat. No. B5139613
M. Wt: 366.2 g/mol
InChI Key: MKNMDQPVRCYNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate, commonly known as DMAA, is a synthetic organic compound that has gained attention in recent years due to its potential use as a performance-enhancing drug. DMAA was first synthesized in the 1940s as a nasal decongestant, but it has since been marketed as a dietary supplement and pre-workout supplement due to its stimulant properties.

Mechanism of Action

DMAA works by stimulating the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This leads to an increase in heart rate, blood pressure, and energy. DMAA also acts as a vasoconstrictor, which can improve blood flow to the muscles during exercise.
Biochemical and Physiological Effects:
DMAA has been shown to increase energy and focus, improve endurance, and enhance athletic performance. It has also been shown to increase metabolism and suppress appetite, making it a potential weight loss supplement. However, DMAA can also have negative effects on the body, including increased heart rate and blood pressure, anxiety, and insomnia.

Advantages and Limitations for Lab Experiments

DMAA can be used in lab experiments to study its effects on the body, particularly in relation to athletic performance and weight loss. However, it is important to note that DMAA is a synthetic compound and may not accurately reflect the effects of natural compounds on the body.

Future Directions

Future research on DMAA should focus on its potential as a performance-enhancing drug and weight loss supplement. This includes studying its long-term effects on the body, as well as its potential for abuse and addiction. Additionally, research should be conducted on natural compounds that may have similar effects on the body as DMAA, without the negative side effects.

Synthesis Methods

The synthesis of DMAA involves the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol. This is then reacted with butylamine to form DMAA. The final product is obtained as an oxalate salt.

Scientific Research Applications

DMAA has been studied for its potential use as a performance-enhancing drug. It has been shown to increase energy, focus, and endurance in athletes. DMAA has also been studied for its potential use in weight loss supplements due to its ability to increase metabolism and suppress appetite.

properties

IUPAC Name

N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO.C2H2O4/c1-3-4-5-16-6-7-17-13-10(2)8-11(14)9-12(13)15;3-1(4)2(5)6/h8-9,16H,3-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNMDQPVRCYNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1C)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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